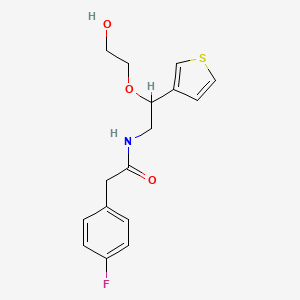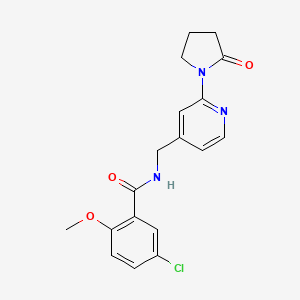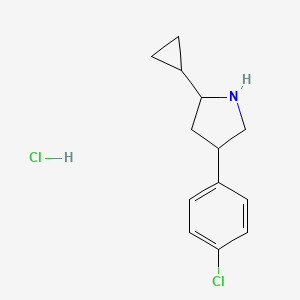
2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide, also known as FLEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Chemoselective Synthesis
One significant application is in the chemoselective synthesis of intermediates for antimalarial drugs, such as the process optimization, mechanism, and kinetics of N-(2-Hydroxyphenyl)acetamide production. This compound serves as an intermediate for the complete natural synthesis of antimalarial drugs, showcasing the importance of chemoselective acetylation processes in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antitumor Activities
Another application lies in the synthesis of compounds with antitumor activities. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with specific configurations, have shown selective anti-tumor activities. This highlights the compound's potential in developing new antitumor medications (Jing, 2011).
Histamine H1 Receptor Antagonism
The synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist, from ethyl(2-chloroethoxy)acetate demonstrates the compound's application in creating medications that alleviate allergic reactions by blocking histamine receptors (Lifang, 2011).
Anticancer Drug Synthesis and Docking Analysis
The compound's role extends to anticancer drug synthesis, where N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer activity through in silico modeling, targeting specific cancer receptors. This application underscores the compound's relevance in designing targeted cancer therapies (Sharma et al., 2018).
Anti-inflammatory Activity
Derivatives of the compound have also been synthesized for their anti-inflammatory activity, demonstrating the potential in developing new anti-inflammatory medications. This shows the versatility of the compound in synthesizing derivatives with significant biological activities (Sunder & Maleraju, 2013).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-14-3-1-12(2-4-14)9-16(20)18-10-15(21-7-6-19)13-5-8-22-11-13/h1-5,8,11,15,19H,6-7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLJCPSHYDAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)


![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2580394.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2580401.png)